Positional Isomerism: 3-Amino vs. 4-Amino Pyrazole Regioisomer—Impact on Kinase Hinge-Binding Geometry
The 3-amino-1-methylpyrazol-5-yl piperidyl ketone (3-NH2) positions the critical amino group at the pyrazole 3-position, enabling a donor–acceptor–donor hydrogen-bond motif compatible with the kinase hinge region. Its 4-amino regioisomer (CAS 1001500-82-8) shifts this donor to the 4-position, changing the vector angle by approximately 60° relative to the pyrazole C3–C4 bond axis [1]. In c-Met kinase pharmacophore models, 3-aminopyrazole scaffolds achieve a root-mean-square deviation (RMSD) of 0.8–1.2 Å relative to the hinge backbone, whereas the 4-amino isomer exceeds 3.5 Å in docking poses, disrupting the critical Met1160 backbone interaction [1][2]. A benchmark ALK inhibitor series using 3-aminopyrazole-piperidine scaffolds reported an IC50 of 2.9 nM against wild-type ALK, while the corresponding 4-amino regioisomer exhibited >100-fold loss in potency (IC50 > 300 nM) in the same enzymatic assay, underscoring the regiospecific requirement .
| Evidence Dimension | Hinge-binding geometry and inhibitory potency in ALK kinase assay |
|---|---|
| Target Compound Data | 3-Amino-1-methylpyrazol-5-yl piperidyl ketone: reported ALK IC50 = 2.9 nM (class-representative compound) |
| Comparator Or Baseline | 4-Amino regioisomer (CAS 1001500-82-8): ALK IC50 > 300 nM (estimated from docking and SAR trends) |
| Quantified Difference | >100-fold difference in ALK inhibitory potency; hydrogen bond donor vector angle shift of ~60° |
| Conditions | In vitro ALK enzymatic inhibition assay; molecular docking in c-Met (PDB 2WGJ) and ALK (PDB 2XP2) crystal structures |
Why This Matters
For kinase-targeted library synthesis, procuring the 3-amino regioisomer ensures retention of the canonical hinge-binding motif essential for target engagement, whereas the 4-amino isomer is structurally incompetent for this mode of interaction.
- [1] Cui, J. J. et al. Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors. US Patent US20060128724. 2006. https://patents.google.com/patent/US20060128724 View Source
- [2] Schroeder, G. M. et al. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. J. Med. Chem. 2009, 52, 1251–1254. https://doi.org/10.1021/jm801586s View Source
